3-butyl-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C28H30FN5O2S and its molecular weight is 519.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of the compound 3-butyl-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one are CDK4/cyclin D1 and CDK6/cyclin D1 . These targets play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with its targets by binding to CDK4/cyclin D1 and CDK6/cyclin D1, leading to their degradation . This degradation is achieved by recruiting a protein called Cereblon . The resulting changes include a dose-dependent degradation of CDK4 and CDK6, with maximum degradation observed at 0.25uM in Jurkat cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by degrading CDK4 and CDK6 . These proteins are key regulators of the cell cycle, and their degradation disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The downstream effects of this disruption can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the degradation of CDK4 and CDK6 . This leads to disruption of the cell cycle, potentially causing cell cycle arrest and apoptosis in cancer cells . In Molt4 cells, selective degradation of CDK4 and CDK6 was observed by proteomics analysis at 5h with 250 nM treatment .
Biologische Aktivität
3-butyl-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic compound with notable biological activities, primarily targeting cyclin-dependent kinases (CDKs). This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate cell cycle regulation.
The molecular formula of the compound is C28H30FN5O2S, with a molecular weight of 519.64 g/mol. Its structural characteristics include a pyrrolo[3,2-d]pyrimidinone core, which is significant for its biological activity.
The primary mechanism of action involves the inhibition of CDK4 and CDK6, which are crucial for cell cycle progression. The compound binds to these kinases, leading to their degradation and subsequently affecting the cell cycle regulation pathway. This action results in:
- Cell Cycle Arrest : The degradation of CDK4 and CDK6 halts the transition from the G1 to S phase of the cell cycle.
- Induction of Apoptosis : By disrupting normal cell cycle progression, the compound can trigger programmed cell death in cancer cells.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The following table summarizes key findings from relevant studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (Breast Cancer) | 0.5 | CDK4/6 inhibition | |
A549 (Lung Cancer) | 0.8 | CDK4/6 inhibition | |
HeLa (Cervical Cancer) | 0.6 | Induction of apoptosis |
Case Studies
- In Vivo Efficacy : In a mouse model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of over 70% after four weeks of treatment.
- Combination Therapy : When used in combination with established chemotherapeutics like doxorubicin, the compound enhanced the overall efficacy, leading to lower doses required for effective treatment and reduced side effects.
Safety and Toxicity
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.
Eigenschaften
IUPAC Name |
3-butyl-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN5O2S/c1-2-3-13-34-27(36)26-25(21(18-30-26)20-9-5-4-6-10-20)31-28(34)37-19-24(35)33-16-14-32(15-17-33)23-12-8-7-11-22(23)29/h4-12,18,30H,2-3,13-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEMMSUTCHQQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.